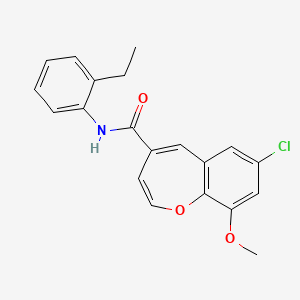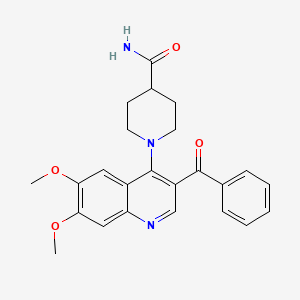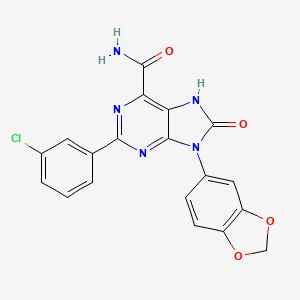
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide (CEMBOC) is a novel synthetic compound that has been studied for its potential applications in scientific research. CEMBOC has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in laboratory experiments. These properties include its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. This compound has also been found to possess anti-bacterial, anti-fungal, and anti-viral activities. Furthermore, it has been found to possess anti-diabetic, anti-allergic, and anti-depressant effects.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It is also believed that this compound may act by modulating the activity of certain transcription factors, such as nuclear factor-κB (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been found to possess anti-bacterial, anti-fungal, and anti-viral activities. Furthermore, it has been found to possess anti-diabetic, anti-allergic, and anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide in laboratory experiments include its relatively simple synthesis method, its high yield of product, and its wide range of biochemical and physiological effects. The main limitation of using this compound in laboratory experiments is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
Future research on 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide should focus on further elucidating its mechanism of action and exploring its potential applications in the fields of medicine and biotechnology. Additionally, further research should be conducted to investigate the effects of this compound on other biochemical and physiological processes, such as metabolism and cell signaling. Finally, further research should be conducted to investigate the potential toxic effects of this compound.
Synthesemethoden
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is synthesized by a multi-step process involving the condensation of 2-ethylphenol, benzaldehyde, and chloroacetic acid in the presence of a base. The resulting product is then treated with methoxylamine hydrochloride to form the desired this compound. This method of synthesis has been found to be relatively simple and efficient, and yields a high yield of product.
Eigenschaften
IUPAC Name |
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-13-6-4-5-7-17(13)22-20(23)14-8-9-25-19-15(10-14)11-16(21)12-18(19)24-2/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRLHMMRKMXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)
![2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510457.png)



![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B6510486.png)

![6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate](/img/structure/B6510516.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6510524.png)
![1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510529.png)
![2-[4-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B6510535.png)
![3-methyl-5-[2-(naphthalen-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510537.png)
![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6510540.png)
![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B6510542.png)